Chiroptical and Physical Property Differentiation: (R)-(+)- vs. (S)-(-)-2-Bromopropionic Acid
The (R)-(+)-enantiomer exhibits a specific optical rotation of [α]²⁰/D +26±2° (neat), while the (S)-(-)-enantiomer (CAS 32644-15-8) shows [α]²⁰/D −25° (neat), representing a net difference of approximately 51° in specific rotation magnitude and opposite sign . The (R)-enantiomer has a melting point of approximately 25 °C versus −35 °C for the (S)-enantiomer . These orthogonal chiroptical signatures provide unambiguous identity verification and enantiomeric purity assessment in procurement quality control.
| Evidence Dimension | Specific optical rotation [α]²⁰/D (neat) |
|---|---|
| Target Compound Data | [α]²⁰/D +26±2° (neat); mp ~25 °C; density 1.692 g/mL at 20 °C |
| Comparator Or Baseline | (S)-(-)-2-Bromopropionic acid: [α]²⁰/D −25° (neat); mp −35 °C; density 1.696 g/mL at 20 °C |
| Quantified Difference | Δ[α] ≈ 51° (opposite sign); Δmp ≈ 60 °C |
| Conditions | Neat, 20 °C; data from Sigma-Aldrich product specifications (Products 18165 vs. 385514) |
Why This Matters
Procurement with incorrect enantiomeric specification leads to opposite chiroptical properties and altered physical form (liquid vs. potential solidification near room temperature), compromising synthetic stereochemical outcomes and analytical reference standards.
